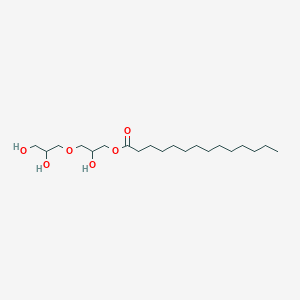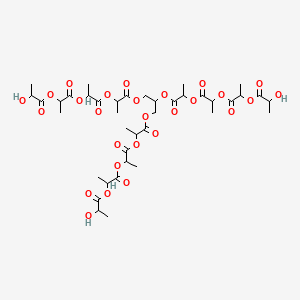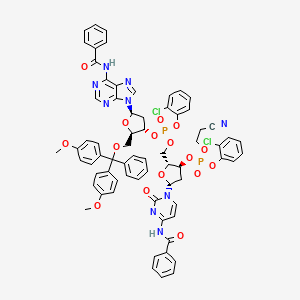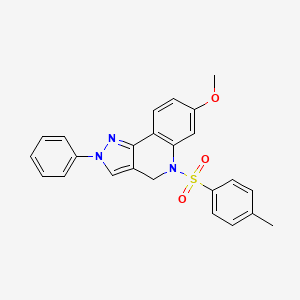
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of the pyrazole ring, followed by the construction of the quinoline moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, the compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its unique structure and reactivity profile make it suitable for targeting specific pathways involved in various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mecanismo De Acción
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrazolo(4,3-c)quinoline derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Quinoline derivatives: These compounds have a similar quinoline core but lack the pyrazole ring.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group but may have different core structures.
Uniqueness
What sets 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- apart is its unique combination of functional groups and ring structures. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
Número CAS |
103688-01-3 |
|---|---|
Fórmula molecular |
C24H21N3O3S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
7-methoxy-5-(4-methylphenyl)sulfonyl-2-phenyl-4H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C24H21N3O3S/c1-17-8-11-21(12-9-17)31(28,29)27-16-18-15-26(19-6-4-3-5-7-19)25-24(18)22-13-10-20(30-2)14-23(22)27/h3-15H,16H2,1-2H3 |
Clave InChI |
RFJUMOZIAVXXBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=C2C=C(C=C4)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


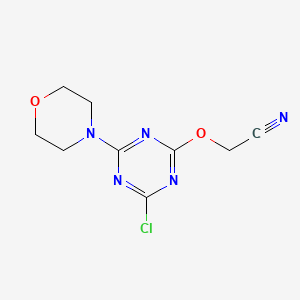
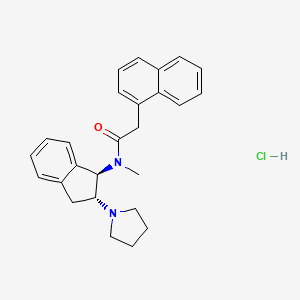
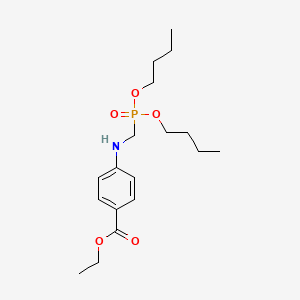
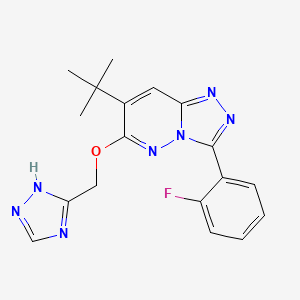
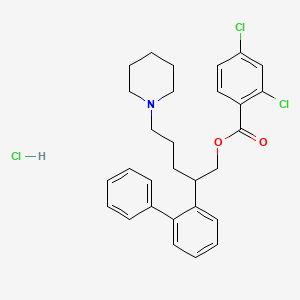

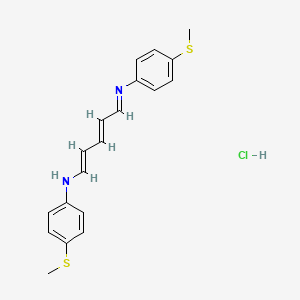

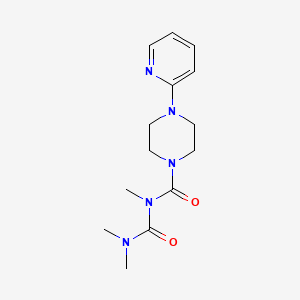
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

